The peptide is derived from the amino acids phenylalanine and glycine, which are naturally occurring in proteins. Phenylalanine is an essential amino acid found in various dietary proteins, while glycine is a non-essential amino acid that plays a crucial role in the synthesis of proteins and other biomolecules.
PHE-GLY-PHE-GLY falls under the classification of peptides, specifically as a tetrapeptide. It can also be categorized based on its structural features as a cyclic or linear peptide depending on the synthesis method used.
The synthesis of PHE-GLY-PHE-GLY can be achieved through various methods, with the Merrifield method being one of the most prominent. This solid-phase peptide synthesis technique involves attaching the C-terminal amino acid to a solid support, allowing for sequential addition of protected amino acids.
The choice of protecting groups (e.g., Fmoc or Boc) during synthesis is crucial to prevent unwanted reactions. Each step requires careful monitoring to ensure high yield and purity of the final product.
PHE-GLY-PHE-GLY features a backbone consisting of peptide bonds linking its amino acids. The molecular structure can be represented as follows:
The molecular formula for PHE-GLY-PHE-GLY is , with a molecular weight of approximately 318.33 g/mol. The structure exhibits both hydrophobic characteristics due to phenylalanine residues and hydrophilic properties from glycine.
PHE-GLY-PHE-GLY can participate in various chemical reactions typical for peptides:
Reactions involving PHE-GLY-PHE-GLY often require controlled environments to prevent degradation or side reactions, particularly during hydrolysis or when introducing modifications.
The mechanism by which PHE-GLY-PHE-GLY exerts its biological effects may involve:
Studies have indicated that peptides with alternating hydrophobic and hydrophilic residues can effectively modulate biological activity through enhanced receptor binding or enzyme inhibition.
PHE-GLY-PHE-GLY typically appears as a white to off-white powder. It is soluble in water and polar solvents due to its glycine content but may exhibit limited solubility in non-polar solvents.
Key chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to assess purity and confirm structural integrity during synthesis.
PHE-GLY-PHE-GLY has several applications in scientific research:
Fmoc-SPPS Protocol OptimizationThe synthesis of hydrophobic sequences like Phe-Gly-Phe-Gly (FG/FG) relies on Fmoc-based SPPS due to its automation compatibility and avoidance of harsh acidic conditions. Standard protocols use Fmoc-Gly-Wang resin (0.2–0.3 mmol/g loading) to minimize aggregation. Couplings employ N,N'-diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (4:4:4 equivalents) in DMF at 25°C for 30 min, achieving >99% efficiency per cycle. Deprotection uses 20% piperidine/DMF, but recent advances substitute pyrrolidine (5% in DMF) due to its lower boiling point (87°C), enabling evaporative removal and reducing wash volumes by 90% [1] [9].
Aggregation Challenges and SolutionsThe Phe-Gly motif’s low steric hindrance promotes β-sheet formation, causing chain aggregation during elongation. Strategies include:
Table 1: Coupling Reagents for FG/FG SPPS
Reagent System | Purity (%) | Aggregation Observed? | Scale Compatibility |
---|---|---|---|
DIC/Oxyma | 98 | Low | >10 kg |
HATU/DIEA | 95 | Moderate | <1 kg |
PyBOP/NMM | 97 | High | Lab-scale |
Green Chemistry AdvancesSolvent reduction strategies include "one-pot" coupling/deprotection cycles, where residual pyrrolidine is removed via nitrogen-flushed evaporation at 90°C. This eliminates post-deprotection washes, reducing DMF consumption from 50 L/g peptide to 2.5 L/g [8] [9].
Design of BioisosteresHeterocycles replace the Phe-Gly amide bond to enhance metabolic stability while mimicking its planar conformation. Key systems include:
Synthetic RoutesBoc-protected Phe-Gly mimetics are prepared in three steps:
Conformational ImpactX-ray crystallography confirms that 1,3,4-oxadiazoles enforce a 178° φ/ψ angle at the ligation site, stabilizing type II β-turns. In dermorphin analogs (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), oxadiazole substitution retains µ-opioid receptor affinity (IC₅₀ = 12 nM vs. 6.2 nM native). Conversely, substance P analogs show >100-fold affinity loss due to disrupted helix formation [2] [7].
Table 2: Biological Activity of Phe-Gly Heterocyclic Mimetics
Peptide | Mimetic Type | Target Receptor | IC₅₀ (nM) | Fold Change vs. Native |
---|---|---|---|---|
Dermorphin analog | 1,3,4-Oxadiazole | µ-Opioid | 12 | 2× ↓ |
Substance P analog | 1,3,4-Oxadiazole | NK₁ | >1000 | 600× ↓ |
Dermorphin analog | 1,2,4-Triazole | µ-Opioid | 31 | 5× ↓ |
Native Chemical Ligation (NCL) LimitationsStandard NCL joins C-terminal thioesters (e.g., Phe-SR) to N-terminal Cys residues (e.g., Gly-Cys). However, FG/FG’s hydrophobicity causes poor solubility in aqueous NCL buffers (≤0.1 mM), limiting ligation yields to <40% [3] [5].
TFA-Assisted Ligation (TAL)TFA dissolves hydrophobic segments at high concentrations (100 mM). In TAL:
Pseudoproline LigationSerine-derived oxazolidines facilitate hydrophobic segment coupling:
Table 3: Chemoselective Ligation Strategies for FG/FG Sequences
Method | Solvent | Concentration | Yield (%) | Racemization Risk |
---|---|---|---|---|
Standard NCL | Gn·HCl/H₂O | 0.1 mM | 40 | Low |
TAL | TFA | 100 mM | 94 | Undetected |
Pseudoproline | Pyridine/AcOH | 10 mM | 78 | Moderate |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7